Mass Spectral Resolution: Triarachidin-d5 Achieves Baseline Separation from Unlabeled Analyte
Triarachidin-d5 provides a nominal mass shift of +5 Da compared to the endogenous triarachidin analyte (C63H122O6, monoisotopic mass 974.92 Da). This 5 Da difference eliminates spectral overlap in the MS1 domain, a critical requirement where a minimum mass shift of +3 Da is recommended to avoid isotopic cross-talk between the internal standard and the analyte . In contrast, a +3 Da or +4 Da labeled analog risks spectral interference from the natural abundance of 13C isotopes in the analyte, requiring mathematical correction that adds analytical uncertainty.
| Evidence Dimension | Nominal Mass Shift vs. Analyte |
|---|---|
| Target Compound Data | +5 Da (980.67 Da) |
| Comparator Or Baseline | +3 Da (minimum requirement); +4 Da analog (common alternative) |
| Quantified Difference | +2 Da advantage over minimum specifications; reduced isotopic cross-talk vs. hypothetical +3 Da or +4 Da labels |
| Conditions | Low-resolution mass spectrometry and unit-resolution selected ion monitoring (SIM) or multiple reaction monitoring (MRM) |
Why This Matters
A sufficient mass shift ensures the selected internal standard channel is not contaminated by analyte-derived signals, which is essential for achieving the <15% accuracy criteria at the lower limit of quantification (LLOQ) in bioanalytical method validation per FDA guidance.
- [1] Tu, J., Bennett, P., & Schrödter, K. (2016). A methodology for the selection of stable isotope-labeled internal standards for the quantitative analysis of small molecule drugs by LC-MS/MS. Bioanalysis, 8(11), 1133-1146. View Source
